Product packaging for 3,7-Dichlorodibenzofuran(Cat. No.:CAS No. 58802-21-4)

3,7-Dichlorodibenzofuran

Cat. No.: B3054195
CAS No.: 58802-21-4
M. Wt: 237.08 g/mol
InChI Key: OLTYAGNRSNFHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,7-Dichlorodibenzofuran (CAS 58802-21-4) is a chlorinated aromatic compound with the molecular formula C12H6Cl2O and an average mass of 237.079 Da . This compound is a specific congener of the polychlorinated dibenzofuran (PCDF) family, which are studied as environmental contaminants and are formed as unintentional byproducts in combustion processes and industrial synthesis, such as the manufacture of chlorinated phenols . Researchers value this compound as a well-defined analytical standard for calibrating equipment and quantifying PCDFs. Its gas chromatography retention index data has been documented on standard non-polar columns like DB-5, making it a practical choice for method development and environmental analysis . Studies of such compounds are critical for understanding the formation pathways of polychlorinated dibenzofurans, for which precursor mechanisms involving chlorinated phenols or diphenyl ethers have been identified . The presence of chlorine atoms at the 3 and 7 positions makes this compound a subject of interest in structure-activity relationship studies, particularly in relation to the more potent 2,3,7,8-substituted congeners known for their high toxicity and environmental persistence . This product is intended for research purposes only, including environmental forensics, analytical chemistry, and toxicological studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2O B3054195 3,7-Dichlorodibenzofuran CAS No. 58802-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTYAGNRSNFHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207539
Record name 3,7-Dichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-21-4
Record name 3,7-Dichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z93URR1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Environmental Formation Pathways of Dichlorodibenzofurans

Laboratory Synthesis Approaches for Substituted Dibenzofurans

The construction of the dibenzofuran (B1670420) skeleton can be achieved through various laboratory techniques. These approaches often involve the formation of key carbon-carbon or carbon-oxygen bonds to create the tricyclic ring system. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Furan (B31954) Ring Synthesis Techniques

The synthesis of the furan ring is a fundamental strategy in organic chemistry. psu.edu While many methods exist for creating furan rings, the introduction of substituents at specific positions, such as the 3 and 4 positions, can be challenging as electrophilic substitution on the furan ring preferentially occurs at the 2 and 5 positions. psu.edu One of the classical methods for furan synthesis is the Feist-Benary synthesis, which involves the reaction of α-halogen ketones with β-dicarbonyl compounds in the presence of a base. youtube.com This condensation reaction proceeds through a 1,4-dicarbonyl intermediate which then cyclizes to form the furan ring. youtube.com

Another approach involves the use of organosilyl groups as blocking groups to direct substitution to the desired positions. psu.edu For instance, by blocking the 5-position of 2-furoic acid with a trimethylsilyl (B98337) group, lithiation can be directed to the C-3 position, allowing for the introduction of a substituent at that site. psu.edu While not a direct synthesis of dibenzofurans, these fundamental furan synthesis techniques can be applied to create highly substituted furan precursors that can then be further elaborated into the dibenzofuran structure.

Annulation of Benzo[b]furans

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing complex cyclic systems like dibenzofurans from simpler benzofuran (B130515) precursors. A variety of methods have been developed for the synthesis of substituted benzo[b]furans, which can then serve as intermediates. nih.govorganic-chemistry.orgnih.gov

One such strategy involves the palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols to yield 2-benzyl benzo[b]furans. organic-chemistry.org Another approach is the reaction of 2-nitrobenzofurans with alkylidene malononitriles, which provides a pathway to a wide array of dibenzofuran derivatives. researchgate.net This method is significant as it addresses the challenge of efficiently creating dibenzofurans from benzofurans. researchgate.net Furthermore, palladium-catalyzed C-H arylation of benzofurans using various arylating agents like triarylantimony difluorides has been shown to be an effective method for producing 2-arylbenzofurans, which are key precursors for more complex dibenzofuran structures. nih.govresearchgate.net

Annulation Strategy Starting Materials Catalyst/Reagents Product Type Reference
Intramolecular Oxidative Cyclizationortho-Cinnamyl phenols[PdCl₂(CH₃CN)₂], Benzoquinone2-Benzyl benzo[b]furans organic-chemistry.org
Benzannulation2-Nitrobenzofurans, Alkylidene malononitrilesNot specifiedSubstituted Dibenzofurans researchgate.net
C-H ArylationBenzofurans, Triarylantimony difluoridesPd(OAc)₂, CuCl₂2-Arylbenzofurans nih.govresearchgate.net

Rearrangement Reactions of Polycyclic Systems

Rearrangement reactions offer an alternative pathway to the dibenzofuran skeleton. The Fries rearrangement, a classic organic reaction, has been studied in polycyclic systems like 4-benzoyloxydiphenyl, demonstrating the potential for acyl group migration in complex aromatic structures. rsc.org More contemporary methods involve unique rearrangement pathways. For example, a synthesis of highly substituted benzo[b]furans has been developed from 2,6-disubstituted phenols and alkynyl sulfoxides, proceeding through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement followed by substituent migration. rsc.org

Another innovative approach involves a sulfur ylide-mediated rearrangement. In one instance, a sequential Ugi four-component reaction (Ugi-4CR) and a sulfur ylide-mediated rearrangement of a functionalized adduct were used to produce polysubstituted dibenzo[b,e]azepin-6(11H)-ones in good yields under mild, one-pot conditions. tcsedsystem.edu While this example leads to a dibenzoazepine, the principle of using ylide-mediated rearrangements is applicable to the synthesis of other polycyclic heterocyclic systems, including dibenzofurans.

Carbanion-Induced Ring Transformation Reactions

A novel and efficient route to substituted dibenzofurans involves a carbanion-induced ring transformation. researchgate.net This method utilizes the reaction of suitably functionalized 2H-pyran-2-ones with 7-methoxybenzofuran-3-one to produce dibenzofurans in high yields. researchgate.net The key to this procedure is the creation of an aromatic ring from the 2H-pyran-2-one, which involves the –COCH2- moiety of the substrate. researchgate.net This approach is notable for its ability to construct the dibenzofuran skeleton under mild conditions.

Palladium-Catalyzed Intramolecular Aryl-Aryl Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the construction of biaryl systems, including the dibenzofuran core. acs.orgnih.gov One of the most effective methods for synthesizing dibenzofurans is the intramolecular cyclization of diaryl ethers. organic-chemistry.org

An efficient, one-pot synthesis of dibenzofurans has been developed involving a ligand-free palladium-catalyzed intramolecular aryl-aryl cross-coupling reaction under microwave irradiation. researchgate.net This process starts with the SNAr reaction of aryl halides and ortho-bromophenols, followed by the palladium-catalyzed cyclization. researchgate.net This method offers high yields (72–89%) and short reaction times. researchgate.net Another approach utilizes the reaction of o-iododiaryl ethers, which are themselves synthesized in a one-pot reaction, with a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.orgbiointerfaceresearch.com The reaction of ortho-iodophenols with silylaryl triflates in the presence of CsF, followed by a palladium-catalyzed cyclization, also provides an efficient route to dibenzofurans with good to excellent yields and tolerance for various functional groups. organic-chemistry.orgbiointerfaceresearch.com

Reactants Catalyst/Reagents Conditions Yield Reference
Aryl halides, ortho-BromophenolsPd catalyst (ligand-free), K₂CO₃Microwave irradiation72-89% researchgate.net
o-Iododiaryl ethersReusable Pd/CLigand-freeGood organic-chemistry.orgbiointerfaceresearch.com
o-Iodophenols, Silylaryl triflatesPd catalyst, CsFNot specifiedGood to Excellent organic-chemistry.orgbiointerfaceresearch.com

Photolytic Synthesis from Chlorinated Diphenyl Ethers

Photochemical reactions provide a distinct method for the synthesis of chlorinated dibenzofurans. The photolytic cyclization of chlorinated diphenyl ethers can yield the corresponding chlorinated dibenzofurans. Specifically, chlorophenoxy phenols can be converted to their triflates, which then undergo triplet-sensitized photolytic cyclizations at 300 nm in acetone (B3395972) to form chlorodibenzofurans. researchgate.net

This type of reaction also has environmental relevance, as the ultraviolet component of sunlight is energetic enough to induce the formation of such compounds from precursors like chlorophenols. nih.gov Laboratory studies have demonstrated that the photolysis of chlorinated phenols in aqueous media can lead to the formation of chlorinated dibenzofurans, although the yields can be low. nih.gov The process involves the homolytic dissociation of Ar-Cl or ArO-H bonds, initiated by UV radiation, leading to radical-mediated cyclization. nih.gov

Environmental and Industrial Formation Mechanisms of Polychlorinated Dibenzofurans (PCDFs)

PCDFs are primarily formed through two main mechanisms in industrial and environmental settings: synthesis from precursor compounds and de novo synthesis. aaqr.org Precursor synthesis involves the chemical transformation of structurally similar chemicals into PCDFs, while de novo synthesis involves the formation of these compounds from basic carbon structures in the presence of a chlorine source. aaqr.orgdss.go.th

Pyrogenic Synthesis from Chlorinated Precursors

One of the most significant pathways for PCDF formation is through the high-temperature transformation of chlorinated organic compounds. nih.gov Precursors such as chlorophenols and chlorobenzenes, which are used in various industrial applications, can undergo chemical reactions at elevated temperatures to form PCDFs. nih.govnih.gov For instance, laboratory pyrolysis experiments have demonstrated that chlorobenzenes can yield both PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov Similarly, the thermal decomposition of polychlorinated biphenyls (PCBs) is a known source of PCDFs. nih.gov

This pyrogenic synthesis can occur through two primary types of reactions: homogeneous gas-phase reactions and heterogeneous surface-catalyzed reactions.

Homogeneous gas-phase reactions occur when precursor molecules react with each other in the gas phase at high temperatures, typically between 500 and 800°C. aaqr.orgresearchgate.net These reactions often involve radical species. For example, under high-temperature conditions, chlorophenols can form chlorophenoxy radicals. nih.govmdpi.com The dimerization or cross-condensation of these radicals is a key initial step in the formation of PCDFs in the gas phase. mdpi.comrsc.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of these complex reactions. rsc.org For the formation of PCDFs from the cross-coupling of a 2-chlorophenoxy radical and a 2-chlorothiophenoxy radical, the energy barriers for the rate-determining steps are in the range of 8.88–14.18 kcal/mol. nih.gov The presence of water molecules can also influence these reactions, having a catalytic or inhibitory effect depending on the specific reaction step. nih.govrsc.org

Heterogeneous reactions occur when precursors react on the surface of particulate matter, such as fly ash, which often contains metal catalysts. aaqr.org These reactions are significant in the lower temperature post-combustion zones of incinerators, typically in the range of 200–400°C. aaqr.orgaaqr.org Metal oxides, particularly copper and iron oxides present on fly ash, play a crucial catalytic role in these surface-mediated reactions. nih.govresearchgate.net

The mechanism of surface-catalyzed PCDF formation is complex. It is believed that precursor molecules, like chlorophenols, adsorb onto the surface of the fly ash. The metal catalyst on the surface can then facilitate the chemical transformations leading to PCDF formation. nih.gov For example, a proposed mechanism for PCDF formation on a copper oxide (CuO) surface involves the reaction of a gas-phase molecule with a surface-bound adsorbate (Eley-Rideal mechanism) or the reaction between two surface-bound radicals (Langmuir-Hinshelwood mechanism). nih.gov The specific pathway can be influenced by the concentration of precursors and the presence of oxygen. nih.gov

De Novo Synthesis from Unrelated Carbonaceous Materials

De novo synthesis is a significant formation pathway for PCDFs, particularly in processes like municipal solid waste incineration. dss.go.th This pathway involves the formation of PCDFs from carbonaceous materials (like soot or activated carbon) that are not structurally related to PCDFs, in the presence of a chlorine source and a catalyst. researchgate.netepa.gov The process is essentially a breakdown of the carbon matrix, followed by chlorination and the incorporation of oxygen. dss.go.th

This synthesis occurs at lower temperatures, typically between 200°C and 500°C. researchgate.net Fly ash, a common component in incinerator flue gas, provides the necessary ingredients for de novo synthesis: a carbon source, a chlorine source (often from inorganic chlorides), and metal catalysts. researchgate.net Laboratory experiments have shown that heating a mixture of fly ash, activated carbon, and copper chloride can produce significant amounts of PCDFs. nih.gov

Influence of Reaction Conditions on PCDF Formation Profiles

The formation of PCDFs is highly dependent on the specific reaction conditions. Factors such as temperature, residence time, and the composition of the flue gas (e.g., oxygen content) can significantly influence the amount and type of PCDF congeners formed. nih.govnih.gov

Temperature: Temperature is a critical factor. While homogeneous gas-phase reactions dominate at higher temperatures (above 500°C), heterogeneous surface-catalyzed reactions and de novo synthesis are more prevalent in the temperature window of 250–400°C. aaqr.orgaaqr.org Studies on fly ash from a sintering process have shown two temperature maxima for PCDF formation, one around 325°C and another around 400°C. nih.gov An increase in temperature can also lead to a higher proportion of lower chlorinated species. nih.gov

Residence Time: The amount of time the reactants spend in the optimal temperature zone for formation also affects the yield of PCDFs. nih.gov Studies have shown that a significant amount of PCDFs can be formed within the first 30 minutes of reaction, with the formation rate slowing down over longer periods as decomposition reactions become more important. nih.gov

Oxygen and Chlorine Availability: The presence of oxygen is crucial for de novo synthesis. aaqr.org The concentration of chlorine is also a key factor, as it is a necessary component for the chlorination of the organic structures. researchgate.net The ratio of PCDF to PCDD formation can be influenced by the relative concentrations of different precursors, such as chlorobenzenes versus chlorophenols. nih.gov

Below is a table summarizing the influence of key reaction conditions on PCDF formation:

Table 1. Influence of Reaction Conditions on PCDF Formation

Parameter Influence on PCDF Formation Source(s)
Temperature Optimal formation window for heterogeneous/de novo synthesis is 250-400°C. Higher temperatures can favor gas-phase reactions and lead to lower chlorinated congeners. aaqr.orgaaqr.orgnih.gov
Residence Time Initial rapid formation, which slows over time as decomposition begins. Significant amounts can form in as little as 30 minutes. nih.gov
Precursor Type The type of chlorinated precursor (e.g., chlorophenols, chlorobenzenes) influences the PCDF/PCDD ratio. nih.govnih.gov
Catalysts Metal oxides (e.g., copper and iron oxides) on fly ash surfaces are key catalysts for heterogeneous and de novo synthesis. nih.govnih.gov
Oxygen Content Essential for de novo synthesis and can affect the overall yield and congener profile. aaqr.org

Advanced Analytical Techniques for the Characterization and Quantification of 3,7 Dichlorodibenzofuran and Its Congeners

Chromatographic Separation Methods

Chromatographic techniques are essential for separating 3,7-Dichlorodibenzofuran from a multitude of other organic compounds and, crucially, from its other chlorinated congeners present in a sample. nih.gov The choice of chromatographic method is pivotal for achieving the resolution required for unambiguous identification and quantification.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the analysis of PCDFs, including this compound. epa.govnih.gov The method utilizes narrow-bore capillary columns, typically with lengths of 30 meters or more, coated with a thin film of a stationary phase. nih.gov This configuration provides the high resolving power necessary to separate the 135 different PCDF congeners from each other. researchgate.net

The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase. The choice of the stationary phase is critical for achieving the desired separation. Non-polar columns, such as those with a DB-5MS stationary phase, are commonly used for the separation of these compounds. nih.govresearchgate.net The retention time of an individual congener is a key identifier in HRGC analysis. For complex mixtures, a single column may not be sufficient to separate all congeners of interest, necessitating combinations of columns with different polarities. researchgate.net

HRGC is almost invariably coupled with high-resolution mass spectrometry (HRMS) for the definitive analysis of PCDFs, as mandated by regulatory methods like EPA Method 1613B. epa.gov This combination allows for the separation of closely eluting isomers and their subsequent identification based on their exact mass-to-charge ratios.

Gas Chromatography (GC)

Standard Gas Chromatography (GC) is the foundational technique upon which HRGC is built. For decades, GC coupled with mass spectrometry (GC-MS) has been recognized as the preferred method for the determination of dioxins and furans. nih.gov The technique involves vaporizing the sample and passing it through a chromatographic column where separation occurs based on the compounds' boiling points and their interactions with the stationary phase. libretexts.org

In the context of this compound analysis, GC serves to separate it from other semivolatile organic compounds present in the sample extract. nih.gov While packed columns were used in early applications, modern methods exclusively use capillary columns for their superior separation efficiency. researchgate.net The development of specialized stationary phases has significantly improved the ability to separate toxic, 2,3,7,8-substituted congeners from other, less harmful isomers. researchgate.net The market for dioxin and furan (B31954) analysis has historically been dominated by GC combined with high-resolution mass spectrometry. shimadzu-webapp.eu

TechniquePrinciple of SeparationCommon Column TypeApplication for this compound
High-Resolution Gas Chromatography (HRGC) Differential partitioning between a gaseous mobile phase and a liquid stationary phase in a long, narrow capillary column.Fused-silica capillary (e.g., DB-5MS)Separation of this compound from its numerous isomers and other PCDF congeners. nih.govresearchgate.net
Gas Chromatography (GC) Separation of volatile and semi-volatile compounds based on their boiling points and affinity for the stationary phase.Capillary columnsFoundational separation technique for isolating PCDFs from complex sample matrices prior to detection. nih.gov
High-Performance Liquid Chromatography (HPLC) Partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Reversed-phase (e.g., C18)Primarily used for sample cleanup and fractionation of PCDF congeners from complex extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed in the analysis of this compound, primarily for sample cleanup and fractionation. nih.gov Unlike GC, which is suitable for volatile and thermally stable compounds, HPLC separates compounds in a liquid phase, making it applicable to a broader range of analytes. lcms.cz

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). nih.gov The separation occurs based on the different degrees of interaction of the sample components with the stationary phase. For PCDF analysis, reversed-phase HPLC is a commonly used mode. nih.gov

While not typically used for the final separation and quantification of individual PCDF congeners in the same way as HRGC, HPLC is invaluable in the sample preparation stages. It can be used to isolate the PCDF fraction from complex matrices like soil or biological tissues, removing interfering compounds before the final analysis by GC-MS. This cleanup step is crucial for achieving low detection limits and ensuring the reliability of the results.

Mass Spectrometric Detection and Identification

Following chromatographic separation, mass spectrometry (MS) is used for the detection, identification, and quantification of this compound. nih.gov The mass spectrometer ionizes the molecules eluting from the GC, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. libretexts.org

Electron-Impact (EI) Mass Spectrometry

Electron-Impact (EI) ionization is a widely used, "hard" ionization technique in GC-MS analysis. libretexts.org In the EI source, molecules eluting from the GC column are bombarded with a high-energy beam of electrons (typically 70 eV). libretexts.orglibretexts.org This process removes an electron from the analyte molecule, creating a positively charged molecular ion (M⁺·). libretexts.org

The molecular ion of this compound has a nominal mass-to-charge ratio corresponding to its molecular weight (236 g/mol , for the most common isotopes). However, due to the high energy of the electron beam, the molecular ion is often unstable and undergoes extensive fragmentation. libretexts.org This fragmentation results in a characteristic pattern of fragment ions, which constitutes the mass spectrum of the compound. This unique fragmentation pattern serves as a "fingerprint" for the identification of this compound. The presence of two chlorine atoms also results in a characteristic isotopic pattern in the mass spectrum, further aiding in its identification.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is widely recognized as the "gold standard" for the determination of PCDDs and PCDFs. researchgate.net This technique provides the high selectivity and sensitivity needed to differentiate PCDF congeners from interfering compounds. researchgate.net HRMS instruments, such as magnetic double-focusing mass spectrometers, are capable of achieving resolutions that allow for the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between different PCDF congeners and other chlorinated compounds. researchgate.net The Canadian Wildlife Service's National Wildlife Research Centre has utilized HRGC/HRMS since 1993 for the determination of PCDDs/PCDFs in various biological tissues, achieving detection limits in the range of 0.1 to 0.2 ng/kg on a wet weight basis. publications.gc.ca

Tandem mass spectrometry (MS/MS) offers an alternative and increasingly popular approach for the analysis of PCDFs. nih.gov This technique involves multiple stages of mass analysis, typically performed using instruments like triple quadrupole (QqQ) or quadrupole ion storage tandem-in-time mass spectrometers (QISTMS). nih.govyoutube.comunt.edu In MS/MS, a precursor ion corresponding to the PCDF congener of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then detected in the second mass analyzer. youtube.comunt.edu This process of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly enhances selectivity and reduces background noise, allowing for accurate quantification at very low levels. umb.edu For instance, a QISTMS method has demonstrated the ability to achieve accurate and reproducible results for most PCDD/Fs at the 0.5 pg/g level in high-fat food samples. nih.gov

TechniquePrincipleAdvantagesCommon Applications
High-Resolution Mass Spectrometry (HRMS) Separates ions based on their precise mass-to-charge ratio, allowing differentiation between compounds with the same nominal mass.High selectivity and sensitivity, considered the "gold standard" for PCDF analysis. researchgate.netAnalysis of PCDFs in environmental samples like soil, sediment, and biological tissues. publications.gc.canih.gov
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis (selection, fragmentation, and detection of specific ions) to enhance selectivity. youtube.comunt.eduHigh selectivity, reduced chemical noise, and cost-effective compared to HRMS. nih.govQuantification of PCDFs in complex matrices such as food, feed, and contaminated soil. nih.govnih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analysis of this compound and its congeners to remove interfering matrix components and concentrate the analytes of interest.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PCDFs from sample extracts. thermofisher.comsigmaaldrich.com This method utilizes a solid sorbent packed in a cartridge or disk to retain the analytes of interest while allowing interfering compounds to pass through. thermofisher.com The selection of the appropriate sorbent is crucial for achieving efficient separation. Common sorbents used for PCDF analysis include silica (B1680970) gel, alumina, and carbon-based materials. epa.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes with a suitable solvent. youtube.comresearchgate.net SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. sigmaaldrich.com

Liquid-liquid extraction (LLE) is a conventional method for isolating PCDFs from aqueous samples. epa.gov This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. epa.gov Dichloromethane is a commonly used solvent for the extraction of PCDFs from water samples. epa.gov For solid samples like soil and sediment, a common approach is the use of a Soxhlet extractor with a solvent such as toluene. epa.gov While effective, LLE can be time-consuming and requires large volumes of organic solvents.

Due to the complexity of environmental and biological samples, extensive cleanup procedures are often necessary following the initial extraction to remove co-extracted interfering compounds. These procedures are essential to prevent matrix effects and ensure accurate quantification. Common cleanup techniques include:

Acid-base washing: This step is used to remove acidic and basic interferences from the sample extract. epa.gov

Column chromatography: Various adsorbents are used in column chromatography for cleanup. Alumina, silica gel, and Florisil (a magnesium silicate (B1173343) adsorbent) are frequently employed to separate PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs). nih.govsigmaaldrich.comepa.gov Activated carbon columns are particularly effective for isolating planar molecules like PCDFs from non-planar interferences. epa.gov

Immunochemical Screening Methods for PCDF Congeners (e.g., Enzyme Immunoassay)

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA), provide a rapid and cost-effective approach for screening large numbers of samples for the presence of PCDF congeners. nih.govepa.gov These assays are based on the specific binding of antibodies to the target analytes. nih.gov In a typical competitive ELISA for PCDFs, the sample extract is mixed with a known amount of an enzyme-labeled PCDF congener and antibodies specific to PCDFs. nih.gov The labeled and unlabeled congeners compete for a limited number of antibody binding sites. nih.gov The amount of enzyme activity is inversely proportional to the concentration of PCDFs in the sample. nih.gov

These immunoassays are often designed to respond to a range of toxic PCDD/PCDF congeners, providing a result in terms of toxic equivalency (TEQ). epa.govepa.gov The antibodies used in these kits often exhibit cross-reactivity with different PCDF congeners, with a preference for the more toxic 2,3,7,8-substituted congeners. epa.govepa.gov While immunochemical methods are valuable for screening purposes, they are generally not as selective or quantitative as instrumental methods like GC/MS and positive results should be confirmed by these more definitive techniques. nih.gov

MethodPrincipleKey Features
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive binding between PCDF congeners in the sample and enzyme-labeled congeners for a limited number of specific antibody sites. nih.govRapid, cost-effective screening tool; often provides a TEQ-based result; cross-reactivity with multiple congeners. nih.govepa.govepa.gov

Isomer-Specific Analysis and Congener Profiling

There are 135 possible PCDF congeners, with those containing chlorine atoms in the 2, 3, 7, and 8 positions being of the highest toxicological concern. scielo.brapvma.gov.au Isomer-specific analysis, which involves the separation and quantification of individual PCDF congeners, is crucial for several reasons. Firstly, the toxicity of PCDF congeners varies significantly, and a detailed congener profile is necessary for an accurate assessment of the total toxic equivalency (TEQ) of a sample. scirp.org Secondly, the relative abundance of different congeners, or the congener profile, can provide valuable information about the source of the PCDF contamination. scirp.orgynu.ac.jp Different industrial processes and combustion sources produce characteristic PCDF congener patterns. scirp.orgoup.com

High-resolution gas chromatography (HRGC) with capillary columns is essential for achieving the separation of the numerous PCDF isomers. scielo.br Often, more than one column with different polarities, such as a non-polar DB-5 and a more polar DB-17, are used to achieve comprehensive separation of all 2,3,7,8-substituted congeners. ynu.ac.jp The resulting congener profile can be visualized as a pattern of peaks, where each peak represents a specific congener or a group of co-eluting congeners. By comparing the congener profile of an environmental sample to the profiles of known sources, it is possible to identify the potential origin of the contamination. ynu.ac.jpnih.gov

Environmental Occurrence, Distribution, and Transport of Polychlorinated Dibenzofurans Pcdfs

Occurrence in Environmental Matrices (e.g., Aquatic Systems, Sediments, Air)

PCDFs are ubiquitous environmental contaminants found in all major environmental compartments.

Aquatic Systems: In aquatic environments, PCDF concentrations in the water itself are generally very low, typically ranging from 1 to 5 pg/L in cleaner sites and up to 100 pg/L in more contaminated areas, due to their low water solubility . They have a high affinity for particulate matter and are therefore more concentrated in sediments and aquatic organisms . Fish tissue often shows an enrichment of less chlorinated PCDF congeners and those with chlorine atoms in the 2, 3, 7, and 8 positions usgs.gov.

Sediments: Sediments act as a major sink and long-term reservoir for PCDFs in aquatic systems waterquality.gov.au. Concentrations in sediments can be many orders of magnitude higher than in the overlying water column. For instance, average concentrations in Lake Ontario sediments were reported at 68 ng/kg prior to 1990 . In highly contaminated sites, such as Homebush Bay in Australia, sediment concentrations of specific dioxin-like compounds have reached the microgram per kilogram (µg/kg) level nih.gov. Congener profiles in sediments are often dominated by the more highly chlorinated congeners, particularly octachlorodibenzo-p-dioxin (B131699) (OCDD), though the distribution can vary based on proximity to sources usgs.govmdpi.com. The presence of specific congeners like 1,2,3,4,6,7,8-HpCDF can indicate contamination from sources such as chlorophenol production mdpi.com.

Air: PCDFs are found in ambient air globally, with concentrations varying based on proximity to sources. In different regions of China, for example, total PCDF concentrations in the air ranged from 2.6 to 120 pg/m³ researchgate.net. The dominant homologue group in air is often tetrachlorodibenzofuran (TCDF), with concentrations generally decreasing as the number of chlorine atoms increases researchgate.net.

Concentrations of PCDFs in Various Environmental Matrices
Environmental MatrixReported Concentration RangeNotesSource
Aquatic Water (Cleaner Sites)1 - 5 pg/LRepresents sites with lower levels of contamination.
Aquatic Water (Contaminated Sites)Up to 100 pg/LRepresents sites near industrial or urban pollution sources.
Sediments (Lake Ontario, pre-1990)Average of 68 ng/kgIllustrates historical accumulation in a large lake system.
Sediments (Changsha-Zhuzhou-Xiangtan, China)267 - 7509 pg/gSoil samples from an urban agglomeration. asianpubs.org
Ambient Air (China)2.6 - 120 pg/m³Concentrations vary significantly between urban and rural areas. researchgate.net

Sources of Environmental Contamination (e.g., Waste Incineration, Industrial Processes, Backyard Burning)

PCDFs are not produced intentionally but are generated as byproducts of thermal and industrial processes involving chlorine and organic matter mst.dkwikipedia.org.

Waste Incineration: Combustion is the primary environmental source of PCDFs nih.gov. Municipal solid waste, medical waste, and hazardous waste incinerators are significant contributors nih.govtandfonline.comnih.govnih.gov. Incomplete combustion in these facilities, particularly in the post-combustion zone at temperatures between 250°C and 450°C, facilitates the formation of PCDFs on the surface of fly ash particles tandfonline.comresearchgate.net. While modern incinerators with advanced emission controls have greatly reduced air emissions, the fly ash captured by these systems can contain high concentrations of PCDFs and requires disposal as hazardous waste epa.gov.

Industrial Processes: Several industrial activities are major sources of PCDF contamination.

Metal Production: The manufacturing of iron and steel, as well as secondary copper smelting, can release significant amounts of PCDFs acs.orgnih.gov. Flue gases from steel mills often contain higher concentrations of PCDFs than PCDDs nih.gov.

Chemical Manufacturing: PCDFs are formed as unwanted byproducts in the production of certain chlorinated chemicals, such as chlorophenols and their derivatives, which were used as pesticides and wood preservatives mst.dknih.govspecialdistrict.org. The historical production of Polychlorinated Biphenyls (PCBs) also resulted in PCDF contamination, as commercial PCB mixtures contained PCDFs as impurities mst.dknih.gov.

Pulp and Paper Bleaching: The use of elemental chlorine for bleaching paper pulp was a historical source of PCDFs, though modern practices have shifted away from this method mst.dkwho.int.

Backyard Burning: The uncontrolled, low-temperature burning of household waste in barrels or open piles is a disproportionately large source of PCDF emissions acs.orgnih.govnv.gov. Such burning conditions are optimal for PCDF formation, and on a per-kilogram-of-waste basis, can emit significantly more PCDFs than modern municipal incinerators acs.org. Emissions from just a few households engaging in backyard burning can be comparable to those from a large, well-controlled incineration facility acs.org. The presence of chlorine-containing materials like plastics (PVC) and paper in the waste stream contributes to higher emission rates researchgate.netresearchgate.net.

Major Anthropogenic Sources of PCDF Emissions
Source CategorySpecific ExamplesFormation ConditionsSource
Waste IncinerationMunicipal solid waste, medical waste, hazardous waste incineratorsIncomplete combustion, catalytic reactions on fly ash (250-450°C) nih.govtandfonline.comresearchgate.net
Industrial ProcessesSteel mills, secondary copper smelters, chlorophenol production, historical PCB productionHigh-temperature processes involving chlorine and organic precursors mst.dkacs.orgnih.gov
Uncontrolled CombustionBackyard burning of household waste, building fires, forest firesLow-temperature, oxygen-poor (smoldering) conditions who.intacs.orgnih.govnv.gov

Congener Distribution Patterns as Source Tracers and Elucidation of Formation Routes

The mixture of the 135 different PCDF congeners released from a source is known as its congener profile or fingerprint. These profiles can be used to trace contamination back to its source and to understand the chemical pathways of formation wikipedia.orgmdpi.com.

Source Tracers: Different sources produce characteristic PCDF congener patterns. For example, 2,3,7,8-TCDF is a known indicator for contamination from paper pulp bleaching and the production of vinyl chloride mdpi.com. The presence of highly chlorinated furans can be linked to the use of pentachlorophenol (B1679276) (PCP) as a wood preservative mdpi.com. By analyzing the congener distribution in an environmental sample (e.g., sediment or animal tissue) and comparing it to the profiles of known sources, researchers can identify the likely contributors to the contamination acs.org.

Formation Routes: PCDF formation during combustion generally follows two main pathways:

Precursor Synthesis: This pathway involves the chemical transformation of chlorinated aromatic compounds (precursors) like chlorophenols (CPs) and chlorobenzenes (CBzs) into PCDFs researchgate.netnih.govlidsen.com. This process can occur in the gas phase at high temperatures (500-800°C) or on the surface of fly ash at lower temperatures iafss.orgscies.org.

De Novo Synthesis: This is a lower-temperature (200-500°C) heterogeneous reaction that forms PCDFs from elemental carbon in the presence of a chlorine source and a metal catalyst (like copper or iron) on the surface of fly ash researchgate.netscies.org.

The congener pattern provides clues about the dominant formation mechanism. For instance, a high PCDF-to-PCDD ratio is often observed in emissions from incinerators researchgate.net. The relative abundance of chlorophenols versus chlorobenzenes in the combustion gas stream strongly influences whether PCDDs or PCDFs are preferentially formed; an excess of chlorobenzenes tends to increase the yield of PCDFs nih.gov. Detailed analysis of isomer patterns, such as the relative amounts of 1,9-substituted PCDFs, can also indicate whether formation was driven by condensation of precursors or by chlorination/dechlorination reactions epa.gov.

Environmental Degradation and Transformation Pathways of Dichlorodibenzofurans

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a key abiotic process for the breakdown of chlorinated dibenzofurans in the environment. When exposed to ultraviolet (UV) light from sunlight, these compounds can undergo chemical changes. nih.govjinjingchemical.com The primary mechanism observed in the photolysis of chlorinated dibenzofurans is reductive dechlorination. nih.gov

In this process, a carbon-chlorine (C-Cl) bond is cleaved, and the chlorine atom is replaced by a hydrogen atom, leading to the formation of less chlorinated and generally less toxic dibenzofuran (B1670420) congeners. nih.gov For instance, studies on 2,8-dichlorodibenzofuran (B1206507) demonstrated that irradiation with UV light (310 nm) in solvents like hexane (B92381) or methanol (B129727) leads to the stepwise removal of chlorine atoms. nih.gov Mass spectrometry of the irradiated products confirmed the presence of monochlorodibenzofuran and parent dibenzofuran, indicating that dechlorination is the main degradation pathway. nih.gov Prolonged irradiation can lead to the formation of unidentified resinous polymeric products. nih.gov

While the specific photolytic rate for 3,7-dichlorodibenzofuran is not detailed in the available literature, the principle of reductive dechlorination is a general pathway for this class of compounds. The efficiency of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, or air). nih.govuc.pt

Biotransformation and Biodegradation by Microorganisms

Microbial activity plays a crucial role in the natural attenuation of chlorinated dibenzofurans. However, the degree of chlorination and the specific positions of the chlorine atoms on the dibenzofuran structure significantly affect their biodegradability.

One notable study investigated the ability of Sphingomonas sp. strain RW1, a bacterium known for degrading dibenzofuran and dibenzo-p-dioxin, to oxidize various chlorinated derivatives. The study found that while this strain could degrade several mono- and dichlorinated dibenzofurans, it did not yield any detectable products when incubated with this compound (3,7-DCDF). researchgate.net This suggests that 3,7-DCDF is particularly recalcitrant to degradation by this strain, which may be due to steric hindrance or electronic effects caused by the chloro substituents. researchgate.net

In contrast, under anaerobic conditions, microbial communities have shown the potential to reductively dechlorinate chlorinated dibenzofurans. nih.govnih.gov This process is a key step in the detoxification of more highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation. tpsgc-pwgsc.gc.caepa.gov

Aerobic Degradation Pathways

For chlorinated dibenzofurans that are amenable to microbial attack, the aerobic degradation pathway is initiated by a powerful enzymatic oxidation. This process is best understood from studies on dibenzofuran and less substituted chlorinated congeners. researchgate.netethz.ch

The central mechanism begins with an angular dioxygenation, where a dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a). ethz.chuni-konstanz.de This initial attack forms a highly unstable cis-dihydrodiol, which spontaneously rearomatizes. This rearomatization cleaves the ether bridge and results in the formation of a trihydroxybiphenyl derivative. uni-konstanz.deresearchgate.net For example, the degradation of dibenzofuran by Sphingomonas sp. RW1 yields 2,2',3-trihydroxybiphenyl. uni-konstanz.de

This intermediate is then subjected to meta-cleavage by an extradiol dioxygenase, opening the aromatic ring. iwaponline.com Subsequent hydrolysis yields metabolites like salicylic (B10762653) acid, which can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. iwaponline.comnih.gov

For some chlorinated dibenzofurans, bacteria can attack either the chlorinated or the non-chlorinated ring. researchgate.net This can lead to the formation of chlorinated salicylates and catechols. researchgate.net However, as noted previously, the specific congener 3,7-DCDF has proven resistant to this aerobic pathway by strains such as Sphingomonas sp. strain RW1. researchgate.net

Enzymatic Mechanisms and Gene Involvement in Dibenzofuran Catabolism

The key enzymes initiating the aerobic degradation of dibenzofuran and its derivatives are multi-component Rieske non-heme iron dioxygenases. ethz.choup.com

The dibenzofuran 4,4a-dioxygenase (DFDO) system is a prime example. ethz.chuni-konstanz.de In Sphingomonas sp. strain RW1, this enzyme system consists of a reductase, a ferredoxin, and a terminal oxygenase component. uni-konstanz.de The terminal oxygenase, which is responsible for substrate specificity, is typically a heteromultimer. The genes encoding these components are often found in clusters. For instance, in Paenibacillus sp. strain YK5, a gene cluster was identified containing dbfA1 and dbfA2, which encode the alpha and beta subunits of the terminal dioxygenase, along with genes for an extradiol dioxygenase (dbfB) and a hydrolase (dbfC). nih.gov

Similarly, carbazole (B46965) 1,9a-dioxygenase (CARDO), found in bacteria like Pseudomonas sp. strain CA10, also exhibits activity against dibenzofurans. nih.gov The genes for this system (carAaAcAdBaBbC) encode the necessary components for the initial angular dioxygenation and subsequent meta-cleavage and hydrolysis steps. nih.gov The presence of these catabolic genes, often located on the genome, dictates a bacterium's ability to degrade these persistent compounds. oup.com

Key Enzymes in Dibenzofuran Degradation
Enzyme SystemFunctionEncoding Genes (Examples)Example Organism
Dibenzofuran 4,4a-dioxygenase (DFDO)Angular dioxygenation of dibenzofurandbfA1A2, dbfB, dbfCSphingomonas sp. RW1, Paenibacillus sp. YK5
Carbazole 1,9a-dioxygenase (CARDO)Angular dioxygenation of carbazole and dibenzofurancarAaAcAdBaBbCPseudomonas sp. CA10
Extradiol DioxygenaseMeta-cleavage of trihydroxybiphenyl intermediatedbfB, carBaBbVarious dibenzofuran-degrading bacteria
Meta-cleavage Compound HydrolaseHydrolysis of the ring-opened productdbfC, carCVarious dibenzofuran-degrading bacteria

Chemical Degradation Processes

Beyond photolysis, other chemical degradation processes can contribute to the transformation of dichlorodibenzofurans, although they are generally slow under typical environmental conditions.

One such process is chemical oxidation. For example, heat-activated persulfate has been shown to oxidize and destroy various congeners of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net This method, often considered for in-situ chemical oxidation (ISCO) remediation, uses strong oxidizing radicals to break down the recalcitrant aromatic structure. researchgate.net

Additionally, reactions on the surface of particulate matter, such as fly ash from incinerators, can play a role in both the formation and destruction of these compounds. core.ac.uk Surfaces containing metal oxides (e.g., CuO, Fe2O3) can catalyze dechlorination or further chlorination reactions depending on the conditions. core.ac.ukacs.org While these processes are more relevant in high-temperature industrial settings, they highlight that chemical transformations can occur, altering the congener profile of chlorinated dibenzofurans in the environment. core.ac.uk

Molecular Interactions and Receptor Mediated Mechanisms: Focus on the Aryl Hydrocarbon Receptor Ahr

Ligand Binding Dynamics and AhR Activation

The activation of the Aryl Hydrocarbon Receptor (AhR) is initiated by the binding of a ligand, such as 3,7-Dichlorodibenzofuran, to the receptor's Ligand Binding Domain (LBD), which is located within the PAS B domain. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes two molecules of heat shock protein 90 (Hsp90), the Hsp90-interacting protein p23, and an immunophilin-like protein known as XAP2 (also called AIP or ARA9). mdpi.com These chaperone proteins maintain the receptor in a conformation that is receptive to ligand binding. mdpi.com

Upon entry of a ligand like a polychlorinated dibenzofuran (B1670420) (PCDF) into the cell, it binds to the AhR's LBD. This binding event triggers a conformational change in the AhR protein, leading to the dissociation of the chaperone proteins. mdpi.com This unmasking of a nuclear localization sequence (NLS) is the critical step that initiates the activation cascade. The affinity of a ligand for the AhR is a key determinant of its potency. High-affinity ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are potent activators of the receptor. nih.gov The binding affinity of different PCDF congeners varies depending on their specific chlorination pattern, which influences how well they fit into the binding pocket of the AhR. nih.gov

AhR Signal Transduction Pathway: Nuclear Translocation, Heterodimerization with Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and Dioxin Responsive Element (DRE) Binding

Following ligand binding and the release of chaperone proteins, the activated ligand-AhR complex translocates from the cytoplasm into the nucleus. mdpi.com Inside the nucleus, the AhR undergoes a crucial partnership by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the bHLH/PAS family. mdpi.comnih.gov

This newly formed AhR/ARNT heterodimer functions as a potent transcription factor. It scans the DNA for specific recognition sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs), which have the core consensus sequence 5'-TNGCGTG-3'. nih.gov Upon locating a DRE in the promoter or enhancer region of a target gene, the AhR/ARNT complex binds to it. nih.gov This binding event recruits various co-activator proteins to the site, initiating the transcription of downstream genes. nih.gov This entire sequence, from ligand binding to gene transcription, constitutes the canonical AhR signaling pathway. mdpi.com

Regulation of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms CYP1A1, CYP1A2, CYP1B1)

A primary and well-characterized consequence of AhR activation by ligands such as this compound is the transcriptional induction of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes. nih.gov The most prominent among these are the Cytochrome P450 (CYP) family 1 enzymes. nih.gov

The genes for CYP1A1, CYP1A2, and CYP1B1 contain DREs in their regulatory regions and are therefore direct targets of the activated AhR/ARNT complex. nih.gov The induction of these enzymes represents the cell's adaptive response to metabolize and eliminate the foreign chemical that initiated the signaling cascade.

CYP1A1: This enzyme is highly inducible by AhR agonists and plays a major role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). nih.gov

CYP1A2: Also induced via the AhR pathway, CYP1A2 is involved in metabolizing a range of compounds, including aromatic amines and some pharmaceuticals.

CYP1B1: This enzyme is expressed in a variety of tissues and is also regulated by the AhR. It is involved in the metabolism of estrogens and can also activate certain procarcinogens.

The induction of these enzymes is a hallmark of exposure to AhR agonists. The potency of different dibenzofuran congeners to induce these enzymes often correlates with their AhR binding affinity. For instance, studies on the closely related 2,3,7,8-tetrachlorodibenzofuran (B131793) have demonstrated its ability to induce CYP1A1 and CYP1A2 mRNA and enzyme activity in primary cultures of rat and human hepatocytes.

CompoundSpeciesEndpointEC50 (nM)
2,3,7,8-TCDFRatCYP1A1 mRNA0.02
2,3,7,8-TCDFHumanCYP1A1 mRNA0.28
2,3,7,8-TCDFRatCYP1A2 mRNA0.05
2,3,7,8-TCDFHumanCYP1A2 mRNA0.08

This table presents EC50 values for CYP1A1 and CYP1A2 mRNA induction by 2,3,7,8-tetrachlorodibenzofuran (TCDF), a compound structurally related to this compound, in rat and human hepatocytes. Data is illustrative of the induction process.

Quantitative Structure-Activity Relationship (QSAR) Studies for AhR Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For PCDFs, QSAR studies have been instrumental in understanding how chlorination patterns affect AhR binding affinity. nih.govnih.govresearchgate.net These models correlate physicochemical properties and structural features of the molecules with their experimentally determined binding affinities. nih.gov

Key molecular descriptors that are often found to be important in QSAR models for PCDF binding to the AhR include:

Molecular Size and Shape: The planarity and dimensions of the molecule are critical for fitting into the AhR binding pocket. nih.gov

Electronic Properties: The distribution of charge, polarizability, and electropological states influence the non-covalent interactions (like van der Waals and pi-pi stacking) between the ligand and amino acid residues in the binding site. nih.gov

Hydrophobicity: The lipophilic nature of these compounds is crucial for crossing cell membranes and for hydrophobic interactions within the binding pocket.

QSAR studies have successfully modeled the AhR binding affinity for various PCDFs, PCDDs, and PCBs. nih.govnih.gov These models help in predicting the potential toxicity of un-tested congeners and in prioritizing them for further toxicological evaluation. nih.gov The models generally confirm that lateral chlorine substitution (at positions 2, 3, 7, and 8) is a key determinant for high-affinity binding.

Molecular Docking and Computational Modeling of Ligand-AhR Interactions

Due to the lack of a complete crystal structure for the human AhR, researchers rely on computational methods like molecular docking and homology modeling to visualize and study ligand-receptor interactions at the atomic level. nih.govdntb.gov.uaresearchgate.net Homology models of the AhR's LBD are constructed based on the known structures of related proteins. nih.gov

Molecular docking simulations are then used to predict the preferred binding orientation of ligands like this compound within the modeled AhR binding pocket. nih.gov These studies have revealed that the primary interactions between PCDFs and the AhR are non-covalent, including:

Hydrophobic Interactions: The planar aromatic ring system of the dibenzofuran core interacts with hydrophobic amino acid residues in the binding cavity. nih.gov

Hydrogen Bonding: Although less common for these nonpolar compounds, specific substitutions can sometimes lead to hydrogen bonding with polar residues. nih.gov

These computational approaches allow for the investigation of how subtle changes in the chlorine substitution pattern can significantly alter the binding mode and affinity. nih.gov For example, docking studies can help explain why certain congeners are potent agonists while others are weak or inactive. These models are valuable for designing new molecules with specific AhR-modulating properties and for understanding the molecular basis of toxicity. nih.govdntb.gov.ua

Species-Specific Differences in AhR-Mediated Responses

Significant differences exist among species in their sensitivity and response to AhR agonists like PCDFs. nih.gov These variations can be attributed to several factors, primarily differences in the primary structure of the AhR protein itself, particularly within the LBD. nih.gov

For example, the AhR of some species may have a higher or lower affinity for a specific ligand compared to the human AhR. nih.gov These differences in binding affinity can lead to substantial variations in the potency of a compound to elicit a downstream response, such as CYP1A1 induction. nih.gov

Studies comparing the effects of the related compound 2,3,7,8-tetrachlorodibenzofuran on rat and human hepatocytes found that human cells were generally less sensitive to CYP1A1 induction. This highlights that direct extrapolation of toxicity data from animal models to humans must be done with caution. nih.gov The differences in response can also be influenced by variations in other components of the signaling pathway, such as the expression levels of co-activator proteins or the specific sequences of DREs in target genes. nih.gov

Computational and Theoretical Chemistry Studies Applied to Dichlorodibenzofurans

Quantum Chemical Calculations (e.g., Density Functional Theory, Gaussian-3 Theory)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Gaussian-3 (G3) theory are widely used to study polychlorinated dibenzofurans (PCDFs), offering insights into their stability and chemical reactivity. nih.gov These computational techniques have been applied to the entire class of PCDFs to predict their chemical properties and understand their mechanisms of action or degradation. nih.gov

DFT is a computational method that calculates the electronic structure of atoms and molecules. youtube.com It is one of the most widely used techniques for these calculations due to its balance of accuracy and computational cost. youtube.comyoutube.com The theory is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. youtube.com

Studies employing methods such as B3LYP/6-311++G(d,p) have been used to analyze the relative stability of all PCDF congeners. nih.gov These investigations provide a comprehensive dataset of energetic and geometric properties that can be used for further analysis and to develop predictive models for the characteristics of these compounds. nih.gov The stability of different PCDF isomers is influenced by the positions of the chlorine atoms, which in turn affects their electronic properties and reactivity.

Thermochemical properties are crucial for understanding the energy changes that occur during chemical reactions, such as formation and degradation. Computational methods, including the G3MP2B3 approach, are employed to estimate gas-phase enthalpies of formation (ΔfH°(g)), standard entropies (S°), and heat capacities (Cv) for complex molecules. nih.gov While specific experimental data for 3,7-DCDF is scarce, computational studies on related compounds provide a framework for its theoretical characterization. amanote.comresearchgate.net These calculated values are essential for modeling the behavior of 3,7-DCDF in various environmental and industrial processes.

Table 1: Computationally Estimated Thermochemical Properties for Dibenzofuran (B1670420) Derivatives

Property2-Benzoxazolinone3-Methyl-2-benzoxazolinone6-Nitro-2-benzoxazolinone
Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) -152.6 ± 1.6-169.4 ± 2.2-163.5 ± 2.6
Method G3MP2B3G3MP2B3G3MP2B3
Note: Data for benzoxazolinone derivatives are presented as surrogates to illustrate the type of data obtained from computational thermochemistry studies. nih.gov Specific calculated data for 3,7-Dichlorodibenzofuran was not available in the searched literature.

Reaction Kinetic Modeling of Formation and Degradation Pathways

Computational models are vital for simulating the complex kinetics of PCDF formation and degradation. nih.gov These compounds are often formed as unintentional byproducts in thermal processes like waste incineration. wikipedia.org Kinetic models can simulate the de novo synthesis pathway, where PCDFs are formed from carbonaceous material on fly ash in the presence of chlorine donors. nih.govnih.gov

Modeling studies have shown that PCDF formation is highly dependent on temperature, with maximum rates observed between 400-500°C. researchgate.net These models often treat the oxidation of carbon and the formation of PCDFs as parallel reactions, while also accounting for their subsequent degradation by oxygen. nih.gov Furthermore, photochemical degradation, driven by sunlight, represents an important environmental transformation process for PCDFs, and its kinetics can also be modeled. tandfonline.com Understanding these pathways is critical for developing strategies to minimize the emission of these toxic compounds. nih.gov

Predictive Modeling for Environmental Fate and Transport

Once released into the environment, the fate and transport of 3,7-DCDF are governed by its physical and chemical properties. Predictive models, often referred to as multimedia environmental fate models, are used to simulate the movement and distribution of chemicals in different environmental compartments like air, water, soil, and biota. goodreads.comwiley.comgoogle.com

These models integrate data on a chemical's properties (such as solubility, vapor pressure, and partition coefficients) with environmental parameters to predict its long-term behavior. nih.gov For persistent organic pollutants (POPs) like PCDFs, these models are essential for assessing exposure risks and understanding their global transport. nih.gov For instance, models like the "ENvironmental Food transfer model for ORganic Contaminants" (EN-forc) have been developed to predict the concentration of PCDFs in various environmental and agricultural media. nih.gov Such predictive tools help in understanding how factors like emissions and climate influence pollution levels and human exposure. nih.gov

Computational Approaches for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. mdpi.com For dioxin-like compounds, including 3,7-DCDF, a primary mechanism of toxicity involves binding to the Aryl hydrocarbon receptor (AhR). QSAR studies aim to predict the toxicity of different PCDF congeners based on their molecular descriptors. nih.gov

These models use descriptors derived from the molecular structure, such as electronic properties (e.g., charge distribution, electrophilicity) and steric factors, to build a mathematical relationship with the observed toxicity. mdpi.comnih.gov This approach allows for the prediction of toxicity for un-tested or newly identified compounds, which is crucial for risk assessment and regulatory purposes. nih.goveuropa.eu By integrating methods like 3D-QSAR and molecular docking, researchers can gain insights into the specific interactions between the PCDF molecule and the receptor's binding site, helping to elucidate the mechanism of action at a molecular level. researchgate.net

Future Research Directions and Emerging Methodologies for 3,7 Dichlorodibenzofuran Research

Development of Novel Synthetic Routes for Specific Congeners

The availability of pure analytical standards is fundamental for accurate quantification and toxicological assessment of individual PCDF congeners, including 3,7-Dichlorodibenzofuran. While classical methods like the Ullmann condensation and the Pschorr cyclization have been traditionally employed for the synthesis of dibenzofurans, these methods can sometimes be limited by harsh reaction conditions and low yields. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgthieme.debyjus.comorganic-chemistry.orgresearchgate.netnih.gov

Future research will likely focus on the development of more efficient, selective, and safer synthetic routes. Modern synthetic organic chemistry offers a toolkit of palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes that could be adapted for the specific synthesis of this compound. organic-chemistry.org These methods may offer milder reaction conditions, higher yields, and greater functional group tolerance. The exploration of photochemical and microwave-assisted synthesis could also provide novel pathways to this specific congener, potentially reducing reaction times and improving energy efficiency. A key challenge remains the precise control of chlorination patterns to selectively synthesize the 3,7-dichloro isomer, and future synthetic strategies will need to address this to ensure high purity of the final product.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of this compound in environmental and biological matrices present a significant analytical challenge due to its typically low concentrations and the presence of numerous interfering compounds. nih.govclu-in.org High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the current gold standard for the analysis of PCDFs. nih.gov

Future advancements in this area will likely focus on enhancing both the sensitivity and the specificity of analytical methods. The implementation of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation of complex mixtures of PCDF congeners, which is crucial for distinguishing this compound from its isomers. researchgate.netscholaris.ca Furthermore, the development of novel ionization techniques and mass analyzers will continue to push the limits of detection to even lower levels.

Emerging spectroscopic techniques, such as those based on mid-infrared optical components and plasmonic sensors, are also being explored for the real-time monitoring of dioxin-like compounds. mdpi.com While still in development for routine environmental analysis, these technologies hold the promise of providing rapid and sensitive detection of this compound in various media.

Analytical TechniquePrincipleApplication in this compound Analysis
GC-HRMS Separates compounds by gas chromatography and detects them with high-resolution mass spectrometry.Gold standard for quantification of PCDFs, including this compound, at very low levels. nih.gov
GCxGC-TOF-MS Provides enhanced separation by using two different chromatographic columns.Improved resolution of complex mixtures of PCDF congeners, aiding in the specific identification of this compound. researchgate.net
Optical Sensors Utilizes mid-infrared spectroscopy or plasmonics for detection.Potential for real-time, sensitive, and selective monitoring of dioxin-like compounds. mdpi.com

Refined Computational Models for Predicting Environmental Behavior and Biological Interactions

Computational models are indispensable tools for predicting the environmental fate and potential toxicity of chemicals like this compound, especially when experimental data are scarce. nih.govnih.govcefic-lri.orgcopernicus.org Multimedia environmental fate models, which are based on the principle of fugacity, can simulate the distribution and transformation of PCDFs in different environmental compartments such as air, water, soil, and sediment. nih.govnih.gov

Future research will focus on refining these models by incorporating more accurate physicochemical properties of this compound and by improving the description of environmental processes. The development of dynamic models will allow for a better understanding of the long-term environmental behavior of this compound. nih.gov

In the realm of toxicology, Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of compounds based on their chemical structure. researchgate.netnih.govnih.govunc.edu For this compound, QSAR models can be developed to predict its binding affinity to the aryl hydrocarbon receptor (AhR), which is a key event in mediating the toxicity of dioxin-like compounds. researchgate.netnih.govbiorxiv.orgresearchgate.netunimib.it Future QSAR studies will benefit from the use of more sophisticated molecular descriptors and advanced machine learning algorithms to improve their predictive power. nih.govbiorxiv.orgresearchgate.netnih.gov

Computational ModelPurposeRelevance for this compound
Multimedia Fate Models Predict the distribution and transformation of chemicals in the environment.Estimation of the environmental persistence and bioaccumulation potential of this compound. nih.govnih.gov
QSAR Models Predict biological activity based on chemical structure.Prediction of the toxicity of this compound, particularly its interaction with the AhR. researchgate.netnih.gov
Molecular Docking Simulates the interaction between a ligand and a receptor.Understanding the specific binding mode of this compound to the AhR. unimib.it

Integrated Multi-Omics Approaches in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the toxicity of this compound, future research will increasingly rely on integrated multi-omics approaches. These approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological response to chemical exposure. acs.orgnih.govresearchgate.netnih.govmdpi.commdpi.comchemrxiv.orgchemrxiv.orgnih.gov

For instance, transcriptomics can identify changes in gene expression in response to this compound exposure, providing insights into the affected cellular pathways. mdpi.com Proteomics can then be used to study the corresponding changes in protein expression and post-translational modifications. Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways. nih.govmdpi.comchemrxiv.orgnih.gov

By integrating these different omics datasets, researchers can construct comprehensive models of the toxicological pathways perturbed by this compound. acs.orgnih.gov This systems biology approach will be crucial for identifying key molecular initiating events and for developing a more complete understanding of the adverse outcome pathways associated with exposure to this compound.

Q & A

Q. What are the standard analytical methods for detecting 3,7-dichlorodibenzofuran in environmental samples?

To detect this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) using activated carbon or C18 cartridges to isolate chlorinated dibenzofurans from matrices like soil or water.
  • Chromatographic Separation : Optimize mobile-phase gradients (e.g., acetonitrile/water mixtures) and column selection (e.g., reverse-phase C18) to resolve isomers, as positional chlorine substitution affects retention times .
  • Validation : Calibrate with certified reference materials (CRMs) and validate limits of detection (LODs) using spiked samples. Cross-check against databases like TOXCENTER or PubMed for method reproducibility .

Q. What are the key physicochemical properties influencing the environmental fate of this compound?

Critical properties include:

  • Lipophilicity (log Kow ~6.2), which drives bioaccumulation in fatty tissues.
  • Half-life in soil : Estimated at 1–5 years due to resistance to microbial degradation.
  • Vapor Pressure : Low (1.3 × 10⁻⁷ mmHg at 25°C), favoring persistence in sediments.
    Researchers should prioritize these parameters in fate-and-transport models, referencing toxicological profiles from agencies like ATSDR for validation .

Q. How is this compound synthesized for laboratory studies?

Synthesis often involves:

  • Radical Coupling : Copper(II) oxide-mediated coupling of chlorinated phenol precursors, followed by cyclization to form the dibenzofuran backbone .
  • Purification : Column chromatography with silica gel and hexane/dichloromethane eluents to isolate isomers. Confirm purity via GC-MS or NMR.
  • Isomer Specificity : Verify chlorine positions using X-ray crystallography or computational simulations (e.g., DFT) to avoid contamination with 2,8- or 2,7-dichlorodibenzofurans .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported toxicity data for this compound?

Discrepancies often arise from variations in exposure models or bioassay sensitivity. Mitigation strategies include:

  • Dose-Response Meta-Analysis : Aggregate data from chronic exposure studies (e.g., rodent models) using tools like EPA’s Benchmark Dose Software (BMDS) to identify thresholds .
  • Cross-Species Extrapolation : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across species to adjust for interspecies variability .
  • In Vitro/In Vivo Correlation : Use human hepatocyte assays to validate findings from animal studies, addressing gaps in developmental toxicity data .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Quantitative Structure-Activity Relationships (QSARs) : Train models on existing data for chlorinated dibenzofurans to estimate degradation rates and partition coefficients .
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aqueous hydroxyl radicals to predict half-lives under varying pH and temperature conditions .
  • Database Integration : Leverage TOXCENTER and PubMed queries to refine parameters, ensuring alignment with empirical studies .

Q. What methodological improvements are needed to assess the genotoxic potential of this compound?

  • Comet Assay Optimization : Use human lymphoblastoid cells (e.g., TK6) with controlled oxidative stress conditions to reduce false positives .
  • Omics Integration : Pair transcriptomic data (RNA-seq) with traditional micronucleus tests to identify gene-expression signatures linked to DNA damage .
  • Dose-Temporal Studies : Conduct time-series analyses to distinguish acute vs. chronic genotoxicity, referencing ATSDR’s thresholds for safe exposure levels .

Data Management and Reproducibility

Q. How should researchers design longitudinal studies to assess chronic exposure effects of this compound?

  • Cohort Selection : Use stratified sampling to include populations with occupational or environmental exposure (e.g., industrial workers) and controls .
  • Biomarker Tracking : Monitor urinary metabolites (e.g., hydroxylated dibenzofurans) and serum albumin adducts quarterly .
  • Data Contradiction Analysis : Apply mixed-effects models to account for covariates like age, diet, and co-exposure to other chlorinated compounds .

Q. What are the best practices for curating and sharing this compound research data?

  • Standardized Metadata : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed experimental protocols and instrument settings .
  • Repository Use : Deposit raw chromatograms, spectral data, and toxicity results in public repositories like EPA’s CompTox Chemicals Dashboard or NIST Chemistry WebBook .
  • Conflict Resolution : Document deviations from established methods (e.g., alternative SPE cartridges) to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dichlorodibenzofuran
Reactant of Route 2
3,7-Dichlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.